molecular formula C10H14BBrO3 B1277896 3-Bromo-2-butoxyphenylboronic acid CAS No. 480425-34-1

3-Bromo-2-butoxyphenylboronic acid

Cat. No. B1277896
CAS RN: 480425-34-1
M. Wt: 272.93 g/mol
InChI Key: HKYOOGBELZHMIS-UHFFFAOYSA-N
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Description

3-Bromo-2-butoxyphenylboronic acid is a chemical compound with the linear formula BrC6H3(O(CH2)3CH3)B(OH)2 . It has a molecular weight of 272.93 . This compound is a fundamental precursor for the formation of boronic esters, which are known to be effective medicinal entities combating a diverse range of maladies, including malignancies and metabolic disorders like diabetes .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-butoxyphenylboronic acid is represented by the SMILES string CCCCOc1c(Br)cccc1B(O)O . The InChI representation is 1S/C10H14BBrO3/c1-2-3-7-15-10-8(11)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-butoxyphenylboronic acid were not found in the search results, boronic acids are generally known to be involved in various organic reactions including oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, and enantioselective addition reactions .


Physical And Chemical Properties Analysis

3-Bromo-2-butoxyphenylboronic acid is a solid substance with a melting point of 67-71 °C (lit.) . It has a molecular weight of 272.93 .

Scientific Research Applications

Organic Synthesis

3-Bromo-2-butoxyphenylboronic acid: is a valuable reactant in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules. It’s also used in homocoupling and oxidative cross-coupling reactions to create biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

Drug Discovery

In the realm of drug discovery, 3-Bromo-2-butoxyphenylboronic acid plays a crucial role as a building block for the synthesis of various boron-containing drug candidates . Its boronic acid moiety is instrumental in creating new chemical entities with potential therapeutic effects.

Material Science

This compound finds applications in material science, particularly in the development of organic electronic materials . Its ability to form stable covalent bonds with other organic frameworks makes it suitable for creating new types of conductive polymers .

Agricultural Research

While specific applications in agriculture are not directly cited, boronic acids, in general, are explored for their role in plant growth regulation and pesticide development 3-Bromo-2-butoxyphenylboronic acid could be investigated for such uses, given its structural properties .

Environmental Studies

Boronic acids are studied for their environmental remediation potential , such as in the detection and removal of pollutants 3-Bromo-2-butoxyphenylboronic acid could contribute to the synthesis of sensors or materials aimed at environmental clean-up efforts .

Biochemistry Research

In biochemistry, 3-Bromo-2-butoxyphenylboronic acid may be utilized in proteomics research as a probe or linker molecule due to its reactive boronic acid group, which can form reversible covalent bonds with certain biomolecules .

Safety and Hazards

While specific safety and hazard information for 3-Bromo-2-butoxyphenylboronic acid was not found in the search results, it’s generally advised to ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemical compounds .

Mechanism of Action

properties

IUPAC Name

(3-bromo-2-butoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BBrO3/c1-2-3-7-15-10-8(11(13)14)5-4-6-9(10)12/h4-6,13-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYOOGBELZHMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399471
Record name 3-Bromo-2-butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-butoxyphenylboronic acid

CAS RN

480425-34-1
Record name 3-Bromo-2-butoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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